2-(3-Buten-1-yl)tetrahydrofuran
Overview
Description
2-(3-Buten-1-yl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a butenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Buten-1-yl)tetrahydrofuran can be achieved through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins. This reaction can be catalyzed by various metal catalysts such as platinum, lanthanide triflates, or silver triflate . The reaction conditions typically involve room temperature and the use of ionic liquids or other solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products. The use of eco-friendly reagents and adherence to green chemistry principles is also emphasized to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Buten-1-yl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the butenyl group to a butyl group, resulting in a saturated tetrahydrofuran derivative.
Substitution: The compound can participate in substitution reactions where the butenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is often employed.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofurans, lactones, and other cyclic ethers. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2-(3-Buten-1-yl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological processes involving cyclic ethers.
Medicine: Research into its potential therapeutic properties is ongoing, with studies focusing on its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, including fragrances, flavors, and polymers
Mechanism of Action
The mechanism by which 2-(3-Buten-1-yl)tetrahydrofuran exerts its effects is primarily through its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that further react to produce the final products .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the butenyl substitution.
2-Methyltetrahydrofuran: A similar compound with a methyl group instead of a butenyl group.
2-(2-Buten-1-yl)tetrahydrofuran: An isomer with the butenyl group in a different position.
Uniqueness
2-(3-Buten-1-yl)tetrahydrofuran is unique due to the presence of the butenyl group, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
2-but-3-enyloxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-5-8-6-4-7-9-8/h2,8H,1,3-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDUOUNWGRBBLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304435 | |
Record name | 2-(3-Buten-1-yl)tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35897-55-3 | |
Record name | 2-(3-Buten-1-yl)tetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35897-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Buten-1-yl)tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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